molecular formula C8H14N2 B2692336 2,2,5,6-Tetramethyl-2,3-dihydropyrazine CAS No. 31839-61-9

2,2,5,6-Tetramethyl-2,3-dihydropyrazine

Cat. No. B2692336
CAS RN: 31839-61-9
M. Wt: 138.214
InChI Key: RINRSJBJOGCGBE-UHFFFAOYSA-N
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Description

2,2,5,6-Tetramethyl-2,3-dihydropyrazine is a chemical compound . It has been isolated from Ephedra sinica and is useful in the treatment of several disorders such as asthma, heart failure, rhinitis, and urinary incontinence .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields .


Chemical Reactions Analysis

In a study, a non-toxic cyanation reaction of various aryl halides and triflates in acetonitrile was developed using a catalyst system of Ni(MeCN)62, 1,10-phenanthroline, and 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me4-DHP). Si–Me4-DHP was found to function as a reductant for generating nickel(0) species and a silylation reagent to achieve the catalytic cyanation via C–CN bond cleavage .

Scientific Research Applications

  • Structural Determination and Formation Mechanism : A study by Gopal et al. (1997) focused on the structural determination of a dimeric side-product formed during the preparation of dihydropyrazine derivatives. The research used NMR, GC-MS analyses, and X-Ray diffraction to elucidate the structure of the product, contributing to a deeper understanding of the chemical processes involved in dihydropyrazine synthesis (Gopal, Macikenas, Sayre, & Protasiewicz, 1997).

  • DNA Strand-Breakage Activity : Yamaguchi et al. (1999) discovered that certain dihydropyrazine derivatives, including 2,2,5,6-tetramethyl-2,3-dihydropyrazine, can be transformed into compounds with significant DNA strand-breakage activity. This finding is crucial for understanding the biological interactions of these compounds and their potential applications in genetic research (Yamaguchi, Eto, Harano, Kashige, Watanabe, & Ito, 1999).

  • Bioorthogonal Tetrazine Cycloadditions for Live Cell Imaging : In a study by Devaraj, Weissleder, and Hilderbrand (2008), bioorthogonal tetrazine cycloadditions were applied to live cell labeling, demonstrating the reactivity of tetrazines with strained dienophiles to form dihydropyrazine products. This has significant implications for biological imaging and diagnostic applications (Devaraj, Weissleder, & Hilderbrand, 2008).

  • Mutagenesis in E. coli : Takechi et al. (2006) investigated the mutagenesis induced by dihydropyrazine (DHP) derivatives in E. coli. Their findings on the mutation spectrum and the interaction with nucleotide excision repair mechanisms provide valuable insights for genetic research and the understanding of mutagenic processes (Takechi, Yamaguchi, Nomura, Minematsu, Adachi, Kurata, & Kurata, 2006).

  • Synthesis of Large-Size Pyrazinacenes for Electronic Applications : Tong et al. (2012) synthesized large, star-shaped pyrazinacenes using dihydropyrazine fusion. These compounds show potential for use in organic electronic devices due to their solubility and aggregation properties (Tong, Zhao, Luo, Mao, Chen, Chan, & Chi, 2012).

  • Electronic Excited States and Photochemical Reactions : Research by Arnold, Abraitys, and McLeod (1971) explored the electronic excited states and photochemical reactions of dihydropyrazine derivatives. Their findings contribute to the understanding of the photochemical behavior of these compounds, which is relevant in fields like photochemistry and material sciences (Arnold, Abraitys, & McLeod, 1971).

properties

IUPAC Name

3,3,5,6-tetramethyl-2H-pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-6-7(2)10-8(3,4)5-9-6/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINRSJBJOGCGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC(N=C1C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,6-Tetramethyl-2,3-dihydropyrazine

Citations

For This Compound
4
Citations
D Gopal, D Macikenas, LM Sayre - Acta Chemica Scandinavica, 1997 - academia.edu
The identity of a major side-product of attempted 2, 3-dihydropyrazine dehydrogenation has been elucidated using a geminal dimethyl analog [2, 2, 5, 6-tetramethyl-2, 3-…
Number of citations: 3 www.academia.edu
LB Volodarskii, LN Grigor'eva, AY Tikhonov - Chemistry of Heterocyclic …, 1983 - Springer
3-Hydroxy-2,3-dihydropyrazine 1,4-dioxide derivatives were obtained by condensation of 2-hydroxyamino-2-methylpropanal oxime with glyoxal, diacetyl, and 1,2-cyclohexanedione in …
Number of citations: 5 link.springer.com
D Gopal, DV Nadkarni, LM Sayre - Tetrahedron letters, 1998 - Elsevier
An efficient method has been developed for the synthesis of monoalkylated 1,2-diones by using steric approach control. The dihydropyrazine 2 prepared from 2,3-butanedione and 1,2-…
Number of citations: 10 www.sciencedirect.com
RM Acheson, JK Stubbs - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Deuterium labelling experiments have shown that the thermal conversion of tetramethyl 4aH-benzo[c]quinolizine-1,2,3,4-tetracarboxylate into the 1H-isomer is an intramolecular process…
Number of citations: 2 pubs.rsc.org

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